1-Octyne, 1-bromo-8-chloro-

Catalog No.
S13141821
CAS No.
71487-12-2
M.F
C8H12BrCl
M. Wt
223.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octyne, 1-bromo-8-chloro-

CAS Number

71487-12-2

Product Name

1-Octyne, 1-bromo-8-chloro-

IUPAC Name

1-bromo-8-chlorooct-1-yne

Molecular Formula

C8H12BrCl

Molecular Weight

223.54 g/mol

InChI

InChI=1S/C8H12BrCl/c9-7-5-3-1-2-4-6-8-10/h1-4,6,8H2

InChI Key

DKDDZXUBMOUAAD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCC#CBr

1-Octyne, 1-bromo-8-chloro- is an organic compound with the molecular formula C8H12BrClC_8H_{12}BrCl and a molecular weight of approximately 223.54 g/mol. This compound features a terminal alkyne functional group, characterized by the presence of a triple bond between the first and second carbon atoms, and it is substituted with bromine and chlorine atoms at the 1 and 8 positions, respectively. Its structure can be represented as follows:

  • Chemical Structure:
BrC1C2C3C4C5C6C7Cl\text{Br}-C_1\equiv C_2-C_3-C_4-C_5-C_6-C_7-\text{Cl}

The presence of halogen substituents contributes to its reactivity and potential applications in various

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or other alkynes.
  • Addition Reactions: The triple bond in 1-octyne allows for addition reactions with halogens or hydrogen halides, which can modify the compound into different derivatives.

These reactions are essential for synthesizing more complex organic molecules.

Synthesis of 1-octyne, 1-bromo-8-chloro- typically involves several steps:

  • Starting Materials: The synthesis may begin with readily available alkyne precursors.
  • Halogenation: The introduction of bromine and chlorine can be achieved through halogenation reactions using reagents such as bromine or chlorine gas in the presence of a catalyst.
  • Separation and Purification: Following synthesis, the product may be purified through distillation or chromatography techniques to isolate the desired compound from by-products.

Various methods have been documented in literature for synthesizing halogenated alkynes, emphasizing the versatility of these synthetic pathways .

1-Octyne, 1-bromo-8-chloro- has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique properties, it may be used in developing new materials with specific functionalities.
  • Pharmaceuticals: The compound could be explored for its potential use in drug development due to its biological activity.

The versatility of this compound makes it a valuable target for further research.

Interaction studies involving 1-octyne, 1-bromo-8-chloro- focus on its reactivity with other chemical species. Key areas include:

  • Reactivity with Nucleophiles: Understanding how nucleophiles interact with the bromo group can provide insights into reaction mechanisms.
  • Polymerization Studies: Investigating how this compound behaves in polymerization reactions could reveal its utility in creating novel polymers.

These studies are crucial for expanding the understanding of this compound's chemical behavior.

Several compounds share structural similarities with 1-octyne, 1-bromo-8-chloro-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-OctyneC8H14C_8H_{14}Simple terminal alkyne without halogens
8-Bromo-1-octeneC8H15BrC_8H_{15Br}Contains only bromine; lacks chlorine
8-Chloro-1-octeneC8H15ClC_8H_{15Cl}Contains only chlorine; lacks bromine
1-Bromo-8-chlorooctaneC8H16BrClC_8H_{16}BrClSimilar halogenation pattern

Uniqueness

The uniqueness of 1-octyne, 1-bromo-8-chloro- lies in its combination of both bromine and chlorine substituents on a terminal alkyne. This dual halogenation potentially enhances its reactivity compared to similar compounds that contain only one type of halogen.

XLogP3

4.2

Exact Mass

221.98109 g/mol

Monoisotopic Mass

221.98109 g/mol

Heavy Atom Count

10

General Manufacturing Information

1-Octyne, 1-bromo-8-chloro-: INACTIVE

Dates

Last modified: 08-10-2024

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